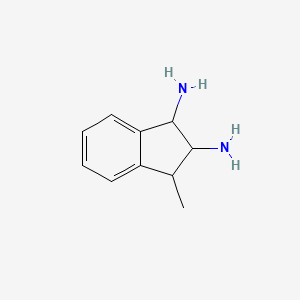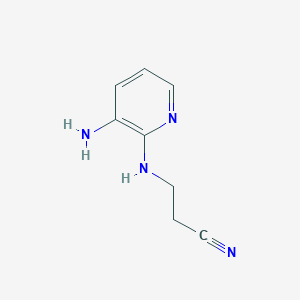
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine is an organic compound with a bicyclic structure It is a derivative of indene, characterized by the presence of two amine groups at the 1 and 2 positions and a methyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine typically involves the reduction of corresponding nitro or imine derivatives. One common method is the catalytic hydrogenation of 3-Methyl-2,3-dihydro-1H-indene-1,2-dinitro compound using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors such as 3-Methyl-2,3-dihydro-1H-indene. The process includes nitration, reduction, and purification steps to obtain the desired diamine compound with high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding imine or nitroso derivatives.
Reduction: Reduction reactions can convert nitro or imine derivatives to the diamine compound.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of imine or nitroso derivatives.
Reduction: Formation of the diamine compound.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-2,3-dihydro-1H-indene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The compound may also participate in redox reactions, altering the redox state of the cellular environment.
Comparación Con Compuestos Similares
2-Methyl-2,3-dihydro-1H-indene: Similar structure but lacks the diamine functionality.
1,3,3-Trimethyl-1-phenylindane: Contains additional methyl and phenyl groups, leading to different chemical properties.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Contains an amide group, providing different reactivity and applications.
Uniqueness: 3-Methyl-2,3-dihydro-1H-indene-1,2-diamine is unique due to the presence of two amine groups, which provide versatile reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
738530-64-8 |
|---|---|
Fórmula molecular |
C10H14N2 |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
3-methyl-2,3-dihydro-1H-indene-1,2-diamine |
InChI |
InChI=1S/C10H14N2/c1-6-7-4-2-3-5-8(7)10(12)9(6)11/h2-6,9-10H,11-12H2,1H3 |
Clave InChI |
SFNDECOFAHQSIF-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C2=CC=CC=C12)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)







![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)




![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
